N-((4-morpholinopyrimidin-2-yl)methyl)thiophene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Synthesis Analysis
The synthesis of thiophene derivatives often involves heterocyclization of various substrates . Typical and significant synthetic methods to thiophene derivatives include the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis
Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S .Chemical Reactions Analysis
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They also play a prominent role in the advancement of organic semiconductors .Physical and Chemical Properties Analysis
Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Scientific Research Applications
Molecular Structure and Synthesis
N-((4-morpholinopyrimidin-2-yl)methyl)thiophene-2-sulfonamide belongs to a class of compounds characterized by their complex molecular structures, which involve sulfur, nitrogen, and oxygen atoms. The detailed molecular geometry, including dihedral angles and intramolecular interactions, plays a significant role in their biological activity and potential applications. For instance, some derivatives of similar compounds have been analyzed for their crystal structures, revealing specific molecular conformations stabilized by weak intramolecular π–π stacking interactions and hydrogen bonding, which could influence their reactivity and interaction with biological targets (Kant, Gupta, Kapoor, Kumar, Mallesha, & Sridhar, 2012).
Biological Activities and Applications
Compounds with the this compound scaffold have been explored for various biological activities. These include acting as inhibitors for enzymes like carbonic anhydrases, which are significant in physiological processes such as respiration and the maintenance of pH in blood and tissues. Some derivatives have shown potent inhibitory activity against different carbonic anhydrase isoenzymes, which could have therapeutic applications in conditions like glaucoma, epilepsy, and certain types of cancer (Supuran, Maresca, Gregáň, & Remko, 2013).
Additionally, these compounds have been investigated for their antitumor and antibacterial properties. Some derivatives have demonstrated significant activity against human tumor cell lines and bacterial strains, suggesting their potential in developing new anticancer and antibiotic agents. The structure-activity relationship (SAR) studies of these compounds contribute to understanding how different substitutions on the core structure affect their biological activity, paving the way for the design of more potent and selective therapeutic agents (Hafez, Alsalamah, & El-Gazzar, 2017).
Antimicrobial and Antifungal Activities
Research on sulfonamide derivatives also extends to their antimicrobial and antifungal properties. Novel synthetic pathways have been developed to create compounds with enhanced antimicrobial activities against multi-drug-resistant strains, indicating the potential of this compound derivatives in addressing the growing concern of antibiotic resistance. The modulation of antimicrobial activity through structural modifications in these compounds provides valuable insights into developing new therapeutic strategies against infectious diseases (Majithiya & Bheshdadia, 2022).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-[(4-morpholin-4-ylpyrimidin-2-yl)methyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O3S2/c18-22(19,13-2-1-9-21-13)15-10-11-14-4-3-12(16-11)17-5-7-20-8-6-17/h1-4,9,15H,5-8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAICQTTVAIRZDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC=C2)CNS(=O)(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.